Triethoxy[2-(2-pyridyl)ethyl]silane
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Overview
Description
Triethoxy[2-(2-pyridyl)ethyl]silane is an organosilicon compound with the molecular formula C13H23NO3Si. It is a colorless liquid that is used in various chemical applications, particularly in the field of materials science and surface chemistry. The compound is known for its ability to form strong bonds with both organic and inorganic substrates, making it a valuable component in the development of advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethoxy[2-(2-pyridyl)ethyl]silane can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of 2-(2-pyridyl)ethylamine with triethoxysilane in the presence of a catalyst. The reaction typically takes place under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined and subjected to specific reaction conditions. The process may include steps such as distillation and purification to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Triethoxy[2-(2-pyridyl)ethyl]silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further react to form siloxane bonds.
Substitution: The ethoxy groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Various nucleophiles can be used to replace the ethoxy groups.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Substitution: Compounds with different functional groups replacing the ethoxy groups.
Scientific Research Applications
Triethoxy[2-(2-pyridyl)ethyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to modify surfaces and enhance adhesion between different materials.
Biology: Employed in the functionalization of biomolecules for various biological assays.
Medicine: Investigated for its potential in drug delivery systems and medical diagnostics.
Industry: Utilized in the production of advanced coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of Triethoxy[2-(2-pyridyl)ethyl]silane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The ethoxy groups can undergo hydrolysis to form silanols, which can then condense to form siloxane bonds. This property allows the compound to act as a coupling agent, enhancing the adhesion and compatibility between different materials .
Comparison with Similar Compounds
Similar Compounds
Triethoxysilane: Similar in structure but lacks the pyridyl group, making it less versatile in certain applications.
Trimethoxysilane: Contains methoxy groups instead of ethoxy groups, leading to different reactivity and applications
Uniqueness
Triethoxy[2-(2-pyridyl)ethyl]silane is unique due to the presence of the pyridyl group, which imparts additional functionality and reactivity. This makes it particularly useful in applications where specific interactions with pyridine moieties are required .
Properties
CAS No. |
30382-71-9 |
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Molecular Formula |
C13H23NO3Si |
Molecular Weight |
269.41 g/mol |
IUPAC Name |
triethoxy(2-pyridin-2-ylethyl)silane |
InChI |
InChI=1S/C13H23NO3Si/c1-4-15-18(16-5-2,17-6-3)12-10-13-9-7-8-11-14-13/h7-9,11H,4-6,10,12H2,1-3H3 |
InChI Key |
KMLVDTJUQJXRRH-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCC1=CC=CC=N1)(OCC)OCC |
Origin of Product |
United States |
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